molecular formula C3H5ClF2N2 B1652041 3-Chloro-3,3-difluoropropanimidamide CAS No. 1378820-88-2

3-Chloro-3,3-difluoropropanimidamide

Cat. No.: B1652041
CAS No.: 1378820-88-2
M. Wt: 142.53
InChI Key: ADSLBSHQURZEJE-UHFFFAOYSA-N
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Description

3-Chloro-3,3-difluoropropanimidamide (C₃H₅ClF₂N₂) is an organofluorine compound featuring a propanimidamide backbone substituted with two fluorine atoms and one chlorine atom at the 3-position. The amidine group (-C(=NH)-NH₂) distinguishes it from simpler amines or halocarbons. This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of fluorine and chlorine, which enhance stability, lipophilicity, and reactivity . However, direct data on its synthesis or applications are sparse in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

CAS No.

1378820-88-2

Molecular Formula

C3H5ClF2N2

Molecular Weight

142.53

IUPAC Name

3-chloro-3,3-difluoropropanimidamide

InChI

InChI=1S/C3H5ClF2N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8)

InChI Key

ADSLBSHQURZEJE-UHFFFAOYSA-N

SMILES

C(C(=N)N)C(F)(F)Cl

Canonical SMILES

C(C(=N)N)C(F)(F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group Variations
  • 3,3,3-Trifluoropropanimidamide (C₃H₄F₃N₂): Replacing the chlorine atom in 3-chloro-3,3-difluoropropanimidamide with a third fluorine atom yields 3,3,3-trifluoropropanimidamide. For example, trifluoromethyl groups are known to stabilize adjacent charges, which could influence amidine reactivity in catalytic or biological contexts .
  • 3,3-Difluoro-1-aminopropane Hydrochloride (C₃H₇ClF₂N): This primary amine lacks the amidine group but shares the 3,3-difluoro substitution. The absence of the amidine moiety reduces its ability to participate in hydrogen bonding or act as a ligand in metal complexes.
2.2. Halogen-Substituted Analogues
  • (3-Chloro-3,3-difluoropropane-1,1-diyl)dibenzene (C₁₅H₁₂ClF₂):
    This compound, synthesized via [3+2] cycloaddition, features a 3-chloro-3,3-difluoropropyl group bridging two benzene rings. Its NMR data (¹H: δ 5.17–5.55 ppm; ¹⁹F: δ -55.17–-56.55 ppm) highlight the deshielding effects of fluorine and chlorine . Compared to this compound, the absence of the amidine group shifts its reactivity toward electrophilic aromatic substitution rather than hydrogen-bond-mediated interactions.

  • 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂): Though structurally distinct, this phthalimide derivative shares a chlorine substituent and aromatic system. Its use as a monomer in polyimide synthesis underscores the role of halogens in enhancing thermal stability and polymer rigidity, a property that may extend to halogenated amidines in materials science .

Physicochemical Properties and Reactivity

  • Electronic Effects:
    The chlorine and fluorine atoms in this compound create a highly electronegative environment at the 3-position, polarizing the C-Cl bond and facilitating nucleophilic substitutions. This contrasts with trifluoromethyl groups, which are less polar but more sterically demanding .

  • Thermal Stability:
    Halogenated compounds like 3-chloro-3,7-dimethylocta-1,6-diene (CAS 445-13-6) exhibit moderate thermal stability due to C-Cl bond dissociation energies (~339 kJ/mol). The amidine group in this compound may further stabilize the molecule via resonance, though experimental data are lacking .

Data Table: Key Comparisons

Compound Molecular Formula Key Substituents Functional Group Key Applications/Reactivity
This compound C₃H₅ClF₂N₂ 3-Cl, 3,3-F₂ Amidine Medicinal chemistry (inferred)
3,3,3-Trifluoropropanimidamide C₃H₄F₃N₂ 3-F₃ Amidine Catalyst ligands, agrochemicals
3,3-Difluoro-1-aminopropane HCl C₃H₇ClF₂N 3-F₂ Primary amine Pharmaceutical intermediates
(3-Chloro-3,3-difluoropropane-1,1-diyl)dibenzene C₁₅H₁₂ClF₂ 3-Cl, 3-F₂ Alkyl halide Materials science (polymers)

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